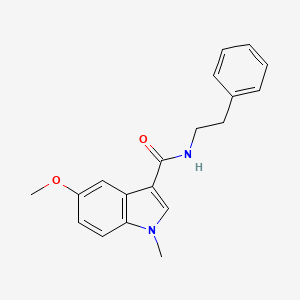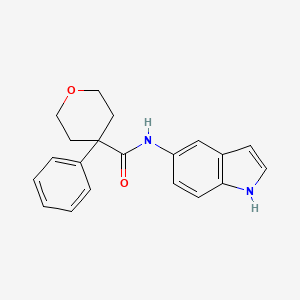![molecular formula C19H16N4O3 B11143821 N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide](/img/structure/B11143821.png)
N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzimidazole moiety linked to a benzofuran structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole intermediate, which is then coupled with a benzofuran derivative. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the coupling reaction. The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industry: It is utilized in the development of new materials and as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N2-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately resulting in the suppression of cell growth and proliferation. The compound’s ability to induce apoptosis in cancer cells is attributed to its effect on the mitochondrial pathway and the activation of caspases .
Comparison with Similar Compounds
N~2~-[3-(1H-1,3-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide can be compared with other benzimidazole and benzofuran derivatives:
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c24-17(23-19-21-13-6-2-3-7-14(13)22-19)9-10-20-18(25)16-11-12-5-1-4-8-15(12)26-16/h1-8,11H,9-10H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
ZINVJHJHZGRWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11143743.png)
![[4-(4-Nitrophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B11143747.png)
![2-(5-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11143749.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11143761.png)

![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11143778.png)
![5,10-dimethyl-2-[2-(trifluoromethoxy)phenyl]-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11143789.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11143796.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B11143801.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143807.png)

![3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11143825.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11143827.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143829.png)
